molecular formula C11H7F3N4O4S B14617971 4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60167-85-3

4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B14617971
CAS No.: 60167-85-3
M. Wt: 348.26 g/mol
InChI Key: ICPRTWREWQSRCQ-UHFFFAOYSA-N
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Description

4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound with the molecular formula C10H6F3N3O4S It is a derivative of benzimidazole, characterized by the presence of nitro groups at positions 4 and 6, a trifluoromethyl group at position 2, and a prop-2-en-1-ylsulfanyl group at position 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Thioether Formation: The prop-2-en-1-ylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an allyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of sodium borohydride (NaBH4) are common methods.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo redox reactions, potentially generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dinitro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the prop-2-en-1-ylsulfanyl group.

    4,6-Dinitro-7-(methylsulfanyl)-2-(trifluoromethyl)-1H-benzimidazole: Contains a methylsulfanyl group instead of a prop-2-en-1-ylsulfanyl group.

    4,6-Dinitro-7-(ethylsulfanyl)-2-(trifluoromethyl)-1H-benzimidazole: Contains an ethylsulfanyl group instead of a prop-2-en-1-ylsulfanyl group.

Uniqueness

The presence of the prop-2-en-1-ylsulfanyl group in 4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole imparts unique chemical properties, such as increased reactivity in certain substitution reactions and potential for forming specific interactions in biological systems.

Properties

CAS No.

60167-85-3

Molecular Formula

C11H7F3N4O4S

Molecular Weight

348.26 g/mol

IUPAC Name

4,6-dinitro-7-prop-2-enylsulfanyl-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C11H7F3N4O4S/c1-2-3-23-9-6(18(21)22)4-5(17(19)20)7-8(9)16-10(15-7)11(12,13)14/h2,4H,1,3H2,(H,15,16)

InChI Key

ICPRTWREWQSRCQ-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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